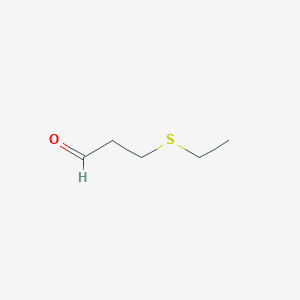

3-(Ethylsulfanyl)propanal

Descripción general

Descripción

3-(Ethylsulfanyl)propanal is a useful research compound. Its molecular formula is C5H10OS and its molecular weight is 118.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23185. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

3-(Ethylsulfanyl)propanal, also known as 3-(ethylthio)propanal , is primarily used in the food industry as a flavoring agent . Its primary targets are the olfactory receptors in the human nose, which detect the compound and contribute to the overall flavor profile of the food product .

Mode of Action

The compound interacts with its targets (olfactory receptors) by binding to them and triggering a signal transduction pathway. This leads to the perception of a specific smell. The exact mechanism of how this binding leads to signal transduction is still a subject of ongoing research .

Biochemical Pathways

The compound is part of the Strecker aldehydes, a group of compounds that are formed during the Maillard reaction, a type of non-enzymatic browning that occurs during cooking . The Strecker degradation is a key step in the Maillard reaction, where amino acids react with reducing sugars leading to a variety of odorants .

Pharmacokinetics

Given its use in the food industry, it is likely that the compound is rapidly metabolized and excreted after ingestion .

Result of Action

The primary result of the action of this compound is the perception of a specific smell when it is present in food products. This contributes to the overall flavor profile of the food .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other flavor compounds can enhance or mask its smell. Furthermore, factors such as temperature and pH can influence the Maillard reaction and thus the formation of this compound .

Actividad Biológica

3-(Ethylsulfanyl)propanal, a sulfur-containing organic compound, has garnered interest in various fields due to its potential biological activities. With the molecular formula CHOS and a molecular weight of approximately 118.2 g/mol, it features an ethylthio group attached to a propanal backbone, which may influence its reactivity and interactions with biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity , particularly against certain strains of bacteria. For instance, studies have shown that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of the bacterial cell membrane and interference with metabolic processes.

Antioxidant Activity

The compound also demonstrates antioxidant properties , which are essential for neutralizing reactive oxygen species (ROS) in biological systems. This activity is crucial in preventing oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The antioxidant capacity can be attributed to the presence of the sulfur atom, which may facilitate electron donation.

Cytotoxic Effects

In cell line studies, this compound has shown cytotoxic effects on cancer cells. The compound's ability to induce apoptosis (programmed cell death) in specific cancer cell lines suggests its potential as a therapeutic agent. Research indicates that such compounds can modulate signaling pathways involved in cell survival and death.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is vital for optimizing its biological activity. Variations in the alkyl chain length or the substitution pattern on the sulfur atom can significantly affect its potency and selectivity against different biological targets.

Data Table: Biological Activities of this compound

Case Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, researchers evaluated the antimicrobial efficacy of various sulfur-containing aldehydes, including this compound. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a natural preservative in food applications.

Case Study 2: Antioxidant Properties

Another investigation focused on the antioxidant properties of several thiol-containing compounds. The study found that this compound exhibited a high degree of radical scavenging activity, suggesting its usefulness in formulations aimed at reducing oxidative damage in skin care products.

Case Study 3: Cancer Cell Line Studies

A recent study assessed the cytotoxic effects of this compound on human breast cancer cell lines. The findings revealed that treatment with this compound led to a dose-dependent decrease in cell viability, with significant induction of apoptosis markers observed through flow cytometry analysis.

Research Findings

The biological activities of this compound are supported by various studies highlighting its potential therapeutic applications:

- Antimicrobial Activity : Effective against multiple bacterial strains, making it a candidate for further development as an antimicrobial agent.

- Antioxidant Activity : Demonstrates significant potential for use in health supplements or cosmetic formulations aimed at combating oxidative stress.

- Cytotoxicity : Shows promise as an anticancer agent, warranting further investigation into its mechanisms and efficacy in vivo.

Aplicaciones Científicas De Investigación

Organic Synthesis

Aldol Reactions : 3-(Ethylsulfanyl)propanal serves as a valuable intermediate in aldol reactions, which are fundamental in constructing complex organic molecules. These reactions can yield various products that are crucial for developing pharmaceuticals and agrochemicals. For instance, the compound can be used to synthesize α,β-unsaturated aldehydes through cross-condensation reactions, enhancing the efficiency of synthesizing complex structures .

Thioether Formation : The compound's ethylthio group allows it to participate in nucleophilic substitution reactions, forming thioethers that are essential in flavoring agents and fragrances. This property is particularly useful in the food industry, where thioether compounds are utilized for their aromatic qualities .

Pharmaceutical Applications

Drug Development : this compound has potential applications in drug synthesis due to its ability to act as a building block for various pharmacologically active compounds. Research indicates that derivatives of this compound exhibit biological activity, making them candidates for further development into therapeutic agents .

Synthesis of Antimicrobial Agents : The compound has been explored for its role in synthesizing antimicrobial agents. Studies have shown that modifications of this compound can lead to compounds with enhanced antibacterial properties, which are critical in addressing antibiotic resistance issues .

Case Studies

Industrial Applications

Flavoring Agents : In the food industry, this compound is recognized for its contribution to flavor profiles in baked goods and beverages. Its unique aroma enhances the sensory qualities of food products, making it a desirable ingredient in flavor formulations .

Agricultural Chemicals : The compound's derivatives are also investigated for use in agricultural chemicals, particularly as intermediates in the synthesis of pesticides and herbicides. This application underscores its importance in enhancing crop protection strategies .

Propiedades

IUPAC Name |

3-ethylsulfanylpropanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10OS/c1-2-7-5-3-4-6/h4H,2-3,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJFYCEHUNPYKIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40969768 | |

| Record name | 3-(Ethylsulfanyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40969768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5454-45-5 | |

| Record name | NSC23185 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23185 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Ethylsulfanyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40969768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.